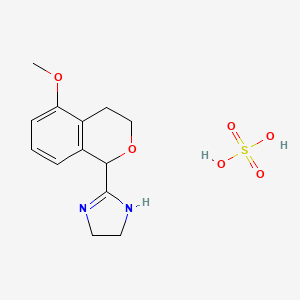

Tasipimidine Sulfate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1465908-73-9 |

|---|---|

Molecular Formula |

C13H18N2O6S |

Molecular Weight |

330.36 g/mol |

IUPAC Name |

2-(5-methoxy-3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole;sulfuric acid |

InChI |

InChI=1S/C13H16N2O2.H2O4S/c1-16-11-4-2-3-10-9(11)5-8-17-12(10)13-14-6-7-15-13;1-5(2,3)4/h2-4,12H,5-8H2,1H3,(H,14,15);(H2,1,2,3,4) |

InChI Key |

HZWPSPYSMWTZTG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1CCOC2C3=NCCN3.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Tasipimidine Sulfate: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tasipimidine is a potent and selective α2A-adrenoceptor agonist, a class of compounds known for their sympatholytic effects.[1][2] Developed initially for situational anxiety and fear in canines, its mechanism of action is centered on the modulation of noradrenergic pathways.[1][2] This technical guide provides a comprehensive overview of the molecular and physiological actions of tasipimidine sulfate, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate its pharmacological characteristics. The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Mechanism of Action: α2A-Adrenoceptor Agonism

Tasipimidine exerts its primary pharmacological effects by acting as a full agonist at the α2A-adrenoceptor subtype.[1][3][4] These receptors are predominantly located presynaptically on noradrenergic neurons.[5] Activation of these Gi/o protein-coupled receptors initiates an intracellular signaling cascade that ultimately suppresses the release of norepinephrine into the synaptic cleft.[5][6] This reduction in noradrenergic neurotransmission in key areas of the central nervous system, such as the locus coeruleus, is believed to be the foundation of its anxiolytic and sedative properties.[1][2]

The selectivity of tasipimidine for the α2A subtype over other α2-adrenoceptor subtypes (α2B and α2C) and α1-adrenoceptors contributes to its specific pharmacological profile.[1][3][4]

Signaling Pathway

The binding of tasipimidine to the α2A-adrenoceptor triggers a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o). This activation results in the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit proceeds to inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] The reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to the inhibition of norepinephrine release from the presynaptic neuron.

Receptor Binding and Functional Activity

The affinity and functional potency of tasipimidine at various adrenoceptor subtypes have been characterized through in vitro studies.

Quantitative Data on Receptor Affinity and Potency

| Receptor Subtype | Species | Assay Type | Value | Reference |

| α2A-Adrenoceptor | Human | Functional Agonism | pEC50: 7.57 | [1][3][7] |

| α2B-Adrenoceptor | Human | Functional Agonism | pEC50: 6.00 | [1][3] |

| α2C-Adrenoceptor | Human | Functional Agonism | pEC50: 6.29 | [1][3] |

| α2D-Adrenoceptor | Rodent | Functional Agonism | pEC50: 6.56 | [1][3] |

| α2-Adrenoceptor | Rat | Functional Agonism | EC50: 5.7 nM | [7] |

| α1-Adrenoceptors | Human | Binding Affinity | Low Affinity | [1][3] |

Pharmacokinetics

Pharmacokinetic studies, primarily conducted in canines, have shed light on the absorption, distribution, metabolism, and excretion of tasipimidine.

Pharmacokinetic Parameters of Tasipimidine in Dogs

| Parameter | Condition | Value | Reference |

| Oral Bioavailability | Fasted | ~60% | [1][8][9][10] |

| Time to Maximum Plasma Concentration (Tmax) | Fasted | 0.5 - 1.5 hours | [1][8][9][10] |

| Maximum Plasma Concentration (Cmax) at 30 µg/kg | Fasted | ~5 ng/mL | [1][8][9][10] |

| Tmax | Fed | 0.7 - 6 hours | [1][8][9][10] |

| Cmax at 30 µg/kg | Fed | ~2.6 ng/mL | [1][8][9][10] |

| Volume of Distribution | N/A | 3 L/kg | [8][10] |

| Plasma Protein Binding | In vitro | ~17% | [1][8][10] |

| Total Clearance (after 10 µg/kg i.v.) | N/A | 21 mL/min/kg | [9][10] |

Metabolism of tasipimidine primarily occurs through demethylation and dehydrogenation. The resulting metabolites are significantly less potent than the parent compound.[1][8][10]

In Vivo Pharmacological Effects

Preclinical studies in animal models have demonstrated the physiological and behavioral effects of tasipimidine, which are consistent with its mechanism of action.

-

Anxiolytic Effects: Tasipimidine has been shown to alleviate acute anxiety in dogs, particularly in situations of owner departure.[11][12]

-

Sedative Effects: The compound induces sedation, as evidenced by a reduction in the acoustic startle reflex in rats and decreased spontaneous locomotor activity in mice.[1][3][7]

-

Other Pharmacological Effects: As expected from an α2-adrenoceptor agonist, tasipimidine can also induce dose-dependent analgesia, and reductions in heart rate, blood pressure, and body temperature.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of tasipimidine.

In Vitro Receptor Binding and Functional Assays

These assays are crucial for determining the affinity and efficacy of a compound at its target receptor.

Objective: To determine the binding affinity and functional potency of tasipimidine at human α2-adrenoceptor subtypes.

Methodology:

-

Cell Culture and Receptor Expression:

-

Chinese Hamster Ovary (CHO) cells are commonly used for their low endogenous receptor expression.

-

Cells are stably transfected with the cDNA encoding for the human α2A, α2B, or α2C-adrenoceptor subtypes.

-

Transfected cells are cultured in appropriate media until they reach confluence in 96-well plates.[13]

-

-

Radioligand Binding Assay (for Affinity):

-

Whole cells are incubated with a constant concentration of a radiolabeled antagonist (e.g., [3H]-rauwolscine) and varying concentrations of unlabeled tasipimidine.[13]

-

The incubation is carried out at 37°C for a defined period (e.g., 2 hours) to reach equilibrium.[13]

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.

-

The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The Ki (inhibition constant) is calculated from the IC50 (concentration of tasipimidine that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.

-

-

Functional Assay (e.g., cAMP Accumulation Assay for Efficacy):

-

Transfected CHO cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Adenylyl cyclase is then stimulated with forskolin.

-

Cells are treated with varying concentrations of tasipimidine.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available kit (e.g., ELISA-based).

-

The EC50 (effective concentration to produce 50% of the maximal response) and the maximal effect (Emax) are determined from the concentration-response curve. The pEC50 is the negative logarithm of the EC50.

-

Spontaneous Locomotor Activity in Mice

This in vivo assay is used to assess the sedative effects of a compound.

Objective: To evaluate the effect of tasipimidine on spontaneous locomotor activity in mice.

Methodology:

-

Animal Acclimation:

-

Male C57BL/6 mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Prior to testing, mice are brought to the testing room and allowed to acclimate for at least 30-60 minutes.[7]

-

-

Apparatus:

-

Procedure:

-

Mice are administered tasipimidine or vehicle via the desired route (e.g., subcutaneous or oral).

-

Immediately after administration, each mouse is placed in the center of the open-field arena.

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60 minutes).[14]

-

The arena is cleaned thoroughly between each animal to eliminate olfactory cues.[7]

-

-

Data Analysis:

-

The total distance moved and other relevant parameters are quantified for each treatment group.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the activity levels between the tasipimidine-treated and vehicle-treated groups.

-

Acoustic Startle Reflex in Rats

This test is a measure of sensorimotor reactivity and can be used to assess sedative and anxiolytic properties.

Objective: To determine the effect of tasipimidine on the acoustic startle reflex in rats.

Methodology:

-

Animal Acclimation:

-

Male rats (e.g., Sprague-Dawley) are housed under standard conditions.

-

On the testing day, rats are allowed to acclimate to the testing room.

-

-

Apparatus:

-

The test is performed in a startle chamber that isolates the animal from external noise and vibrations.

-

The chamber is equipped with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.[15]

-

-

Procedure:

-

Rats are administered tasipimidine or vehicle.

-

Each rat is placed in the startle chamber and allowed a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).[3][10]

-

A series of acoustic stimuli (e.g., 120 dB white noise bursts of 40 ms duration) are presented.[3]

-

The startle response (amplitude of the flinch) is recorded for each stimulus presentation.

-

-

Data Analysis:

-

The average startle amplitude is calculated for each animal.

-

The data from the tasipimidine-treated and vehicle-treated groups are compared using appropriate statistical tests (e.g., t-test or ANOVA).

-

Conclusion

This compound is a highly selective α2A-adrenoceptor agonist that exerts its pharmacological effects by reducing noradrenergic neurotransmission. Its well-characterized binding profile, predictable pharmacokinetic properties, and demonstrated in vivo efficacy in modulating arousal and anxiety make it a valuable pharmacological tool and a therapeutic agent in veterinary medicine. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for further research and potential clinical applications.

References

- 1. Tasipimidine-the pharmacological profile of a novel orally active selective α2A-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ec.europa.eu [ec.europa.eu]

- 3. The Behavioral Assessment of Sensorimotor Processes in the Mouse: Acoustic Startle, Sensory Gating, Locomotor Activity, Rotarod, and Beam Walking - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Open Field test to assess spontaneous locomotion behavior in parkinsonian mice [protocols.io]

- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. Functional assessment of recombinant human alpha(2)-adrenoceptor subtypes with cytosensor microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. va.gov [va.gov]

- 15. MPD: JaxCC1: project protocol [phenome.jax.org]

Tasipimidine Sulfate: A Technical Guide for Situational Anxiety Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tasipimidine sulfate, a potent and selective alpha-2A adrenoceptor agonist. Primarily developed for the short-term alleviation of situational anxiety and fear in dogs, its targeted mechanism of action presents a valuable subject for broader anxiety research. This guide details its pharmacological profile, experimental protocols from key studies, and quantitative data to support further investigation.

Core Mechanism of Action

Tasipimidine is a potent and selective full agonist of the alpha-2A (α2A) adrenoceptor.[1][2][3] Its primary therapeutic effect stems from its action on presynaptic α2A-adrenoceptors located on noradrenergic neurons, particularly in the locus coeruleus of the brain.[4][5] Activation of these autoreceptors inhibits the release of the neurotransmitter noradrenaline (norepinephrine).[4][6] This reduction in central noradrenergic neurotransmission counteracts the state of hyperarousal and vigilance characteristic of fear and anxiety.[4][5][7] The result is a decrease in the physiological and behavioral signs of anxiety, along with secondary dose-dependent effects such as sedation and analgesia.[4][5][7]

Pharmacodynamic Profile

Tasipimidine demonstrates high selectivity for the human α2A-adrenoceptor subtype over other α2 and α1 subtypes. This selectivity is crucial for its targeted anxiolytic effects while minimizing off-target actions.

Table 1: Adrenoceptor Binding Affinity and Functional Activity

| Receptor Subtype | Assay Type | Species | Value (pEC50) | Efficacy | Reference |

|---|---|---|---|---|---|

| α2A | Functional Agonism | Human | 7.57 | Full Agonist | [2][8][9] |

| α2B | Functional Agonism | Human | 6.00 | Weaker Agonist | [2][8][9] |

| α2C | Functional Agonism | Human | 6.29 | Weaker Agonist | [2][8][9] |

| α2D | Functional Agonism | Rodent | 6.56 | Weaker Agonist | [2][8][9] |

| α1 | Binding Affinity | Human | Low Affinity | Weak Partial Agonist |[2][3][9] |

Pharmacokinetic Data (Canine Model)

Tasipimidine is rapidly absorbed following oral administration in dogs, with systemic exposure increasing in a dose-proportional manner.[4][5]

Table 2: Key Pharmacokinetic Parameters in Fasted Dogs

| Parameter | Value | Dosing Condition | Reference |

|---|---|---|---|

| Bioavailability (Oral) | ~60% | 30 µg/kg | [4][5][7] |

| Time to Max. Concentration (Tmax) | 0.5 - 1.5 hours | 30 µg/kg | [4][5][7] |

| Peak Plasma Concentration (Cmax) | ~5 ng/mL | 30 µg/kg | [4][5][7] |

| Cmax (Fed State) | 2.6 ng/mL | 30 µg/kg | [5][7] |

| Tmax (Fed State) | 0.7 - 6 hours | 30 µg/kg | [5][7] |

| Terminal Half-Life (t½) | ~1.7 hours | Oral | [4][10] |

| Volume of Distribution (Vd) | 3 L/kg | N/A | [4][5][10] |

| Total Clearance | 21 mL/min/kg | 10 µg/kg IV | [4][7][10] |

| Plasma Protein Binding | ~17% | in vitro | [4][5][10] |

| Metabolism | Demethylation & Dehydrogenation | N/A | [5][10] |

| Excretion (Unchanged in Urine) | ~25% | N/A |[4][10] |

Note: Feeding at the time of dosing slows absorption and decreases peak plasma levels, though total plasma exposure (AUC) is comparable between fasted and fed states.[5][7]

Key Experimental Protocols and Efficacy Data

-

Objective: To assess the sedative and arousal-dampening effects of tasipimidine in vivo.[1][2]

-

Methodology:

-

Subjects: Laboratory rats.

-

Procedure: Animals are placed in a startle chamber equipped with a sensor to detect whole-body flinch.

-

Stimulus: A loud, unexpected acoustic stimulus (e.g., a burst of white noise) is presented.

-

Intervention: Tasipimidine is administered subcutaneously at varying doses prior to the test.[2][9]

-

Primary Endpoint: The amplitude of the startle reflex is measured. A reduction in amplitude indicates a sedative or anxiolytic-like effect.[1]

-

-

Results: Tasipimidine was shown to significantly reduce the acoustic startle reflex in rats, confirming its central nervous system activity and arousal-dampening properties.[1][2][9]

A key pilot study evaluated the efficacy of tasipimidine in alleviating acute anxiety associated with owner departure in dogs with a known history of separation anxiety.[11][12]

-

Objective: To assess the efficacy and safety of two doses of tasipimidine oral solution compared to a placebo in client-owned dogs.[11][12][13]

-

Experimental Protocol:

-

Subjects: Twelve clinically healthy, privately-owned dogs with a history of separation anxiety.[11][12][13]

-

Study Design: A double-blind, placebo-controlled, randomized crossover clinical field study.[11][12]

-

Treatment Periods: The study consisted of three 4-day treatment periods, each separated by a 3-day washout period.[12]

-

Interventions: In each period, dogs received one of three treatments in a randomized order:

-

Placebo oral solution

-

Tasipimidine 10 µg/kg oral solution

-

Tasipimidine 30 µg/kg oral solution

-

-

Administration: The assigned treatment was administered once daily, one hour before the owner's departure.[11][12]

-

Primary Endpoints:

-

References

- 1. Tasipimidine|CAS 1465908-70-6|Selective α2A-Adrenoceptor Agonist [benchchem.com]

- 2. Tasipimidine-the pharmacological profile of a novel orally active selective α2A-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tasipimidine - Wikipedia [en.wikipedia.org]

- 4. ec.europa.eu [ec.europa.eu]

- 5. ec.europa.eu [ec.europa.eu]

- 6. domespharma.co.uk [domespharma.co.uk]

- 7. Further information - Tessie 0.3 mg/ml oral solution for dogs [noahcompendium.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. islandscholar.ca [islandscholar.ca]

Tasipimidine Sulfate: A Technical Whitepaper on the Selective α2A-Adrenoceptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tasipimidine is a potent and selective α2A-adrenoceptor agonist that has demonstrated significant efficacy in modulating noradrenergic neurotransmission.[1][2] Developed initially by Orion Corporation, its primary application is the short-term alleviation of situational anxiety and fear in dogs, for which it is approved in the European Union under the brand name Tessie®.[3][4] The active substance, tasipimidine, acts centrally to reduce the overactivation of the noradrenergic system, which is implicated in fear and anxiety responses.[1][2] This document provides a comprehensive technical overview of Tasipimidine Sulfate, including its mechanism of action, pharmacological profile, key experimental data, and methodologies, intended for a scientific audience. Tasipimidine is also under development for the treatment of insomnia in humans and has reached phase 2 clinical trials for this indication.[3]

Mechanism of Action

Tasipimidine exerts its therapeutic effects by acting as a full agonist at the α2A-adrenergic receptor subtype.[3][5][6] These receptors are G-protein coupled receptors (GPCRs) located presynaptically on noradrenergic neurons, particularly in the locus coeruleus of the brainstem.[1][7]

The binding of Tasipimidine to these presynaptic α2A-adrenoceptors initiates an inhibitory signaling cascade:

-

Receptor Activation: Tasipimidine binds to and activates the α2A-adrenoceptor.

-

G-Protein Coupling: The activated receptor couples to an inhibitory G-protein (Gi).

-

Inhibition of Adenylyl Cyclase: The Gi protein inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

Reduced Neurotransmitter Release: The reduction in cAMP levels ultimately inhibits the release of noradrenaline (norepinephrine) from the presynaptic neuron into the synaptic cleft.[1][2]

By decreasing central noradrenergic neurotransmission, Tasipimidine effectively dampens the physiological and behavioral responses to stress, counteracting arousal and mitigating signs of anxiety and fear.[1][2]

Pharmacological Profile

Tasipimidine's pharmacological activity has been characterized through a series of in vitro and in vivo studies. It demonstrates high selectivity for the human α2A-adrenoceptor over other subtypes and other receptor families.[6]

Pharmacodynamics

The functional activity and receptor binding profile of Tasipimidine highlight its potency and selectivity. It acts as a full agonist on human α2A-adrenoceptors, with weaker agonism on other α2 subtypes.[5][6] Its affinity for α1-adrenoceptors is low.[3][5][6]

| Parameter | Receptor Subtype | Species | Value | Citation |

| pEC50 | α2A-adrenoceptor | Human | 7.57 | [6][8][9][10][11][12][13][14] |

| α2B-adrenoceptor | Human | 6.00 | [5][6][10][12] | |

| α2C-adrenoceptor | Human | 6.29 | [5][6][10][12] | |

| α2D-adrenoceptor | Rodent | 6.56 | [5][6][10][12] | |

| EC50 | α2-adrenoceptor | Rat | 5.7 nM | [8][11][13][14] |

Table 1: In Vitro Functional Activity of Tasipimidine.

In addition to its primary anxiolytic effects, Tasipimidine can induce other dose-dependent α2-adrenoceptor-mediated pharmacological effects, including sedation, analgesia, and decreases in heart rate, blood pressure, and body temperature.[1][2]

Pharmacokinetics (Canine Model)

Pharmacokinetic studies in dogs, the primary target species for the approved product, show rapid absorption and moderate oral bioavailability.[1][2][7][15]

| Parameter | Condition | Value | Citation |

| Oral Bioavailability | Fasted | ~60% | [1][2][7][15] |

| Tmax (Time to Peak Plasma Conc.) | Fasted | 0.5 - 1.5 hours | [1][2][7][15] |

| Fed | 0.7 - 6 hours | [1][2][7][15] | |

| Cmax (Peak Plasma Concentration) at 30 µg/kg | Fasted | ~5 ng/mL | [1][2][7][15] |

| Fed | 2.6 ng/mL | [1][2][7][15] | |

| Volume of Distribution (Vd) | - | 3 L/kg | [1][15] |

| Plasma Protein Binding | In vitro | ~17% | [1][15] |

| Total Clearance (after 10 µg/kg IV) | - | 21 mL/min/kg | [1][2] |

| Terminal Half-Life (t½) | Fasted, Oral | ~1.7 hours | [1] |

Table 2: Key Pharmacokinetic Parameters of Tasipimidine in Dogs.

Absorption: Tasipimidine is rapidly absorbed after oral administration in fasted dogs.[1][2] Feeding at the time of dosing slows absorption and decreases peak plasma levels, although the total plasma exposure (AUC) remains comparable.[1][7][15] Distribution: The compound is highly distributed throughout the body and penetrates brain tissue.[1][15] Metabolism: Metabolism occurs primarily via demethylation and dehydrogenation. The resulting metabolites are significantly less potent than the parent compound.[1][7][15] Excretion: Tasipimidine is a highly cleared compound, rapidly eliminated from circulation. Approximately 25% of the dose is excreted unchanged in the urine.[1]

Experimental Protocols and Methodologies

The pharmacological profile of Tasipimidine was established using a range of standard and specialized experimental models.

In Vitro Assays

-

Receptor Binding and Functional Assays: The binding affinity and functional agonism of Tasipimidine were determined using recombinant cell lines (e.g., CHO cells) stably expressing specific human or rodent α-adrenoceptor subtypes (α2A, α2B, α2C, α1A, α1B).[6][12] Functional activity was likely assessed by measuring the inhibition of forskolin-stimulated cAMP production (for α2 receptors) or changes in intracellular calcium concentration ([Ca2+]i) or inositol monophosphate accumulation (for α1 receptors).[6][12]

-

Isolated Tissue Preparations: The rat vas deferens preparation was used to evaluate the functional activity of Tasipimidine on native α2D and α1-adrenoceptors.[5][6]

In Vivo Models

-

Spontaneous Locomotor Activity (Mice): To assess sedative effects, non-habituated mice were administered Tasipimidine via subcutaneous or oral routes.[8][11][14] Activity was measured using automated activity monitors. Doses of 30 µg/kg (s.c.) and higher significantly reduced activity counts.[14]

-

Acoustic Startle Reflex (Rats): The anxiolytic and sedative properties were evaluated by measuring the amplitude of the acoustic startle reflex in rats following subcutaneous administration.[8][11][14] Tasipimidine (300-1000 µg/kg) was shown to reduce the startle reflex amplitude, with an onset of action within 20 minutes.[8][14]

-

Clinical Field Studies (Dogs): A double-blind, placebo-controlled, crossover clinical field study was conducted in privately-owned dogs with a history of separation anxiety.[10][14] Dogs were treated with placebo or Tasipimidine (10 and 30 µg/kg) orally one hour before owner departure. Efficacy was assessed via owner-rated video recordings of anxiety-related behaviors (e.g., vocalization, destructive behavior).[10][14]

Clinical Application and Administration

Tasipimidine is approved for the short-term alleviation of situational anxiety and fear in dogs triggered by noise or owner departure.[4][15]

-

Dosage and Administration: The recommended dose is 0.1 mL/kg (equivalent to 30 µg/kg), administered orally.[15]

-

Timing: The dose should be given approximately one hour before the anticipated anxiety-triggering event.[1][16] Re-dosing can occur after a minimum of 3 hours, with a maximum of 3 doses in a 24-hour period.[15][16]

-

Important Considerations: To ensure optimal absorption, it is recommended not to feed the dog for one hour before and after treatment.[15][16] Concomitant use with other central nervous system depressants is expected to potentiate the effects of Tasipimidine, and dose adjustments may be necessary.[7]

-

Reversal Agent: The effects of Tasipimidine can be reversed by the administration of atipamezole, a specific α2-adrenoceptor antagonist.[7][15]

Safety and Toxicology

In clinical trials and preclinical studies, common adverse reactions are consistent with the α2-agonist class of drugs. These include sedation, somnolence, ataxia, pale mucous membranes, and cardiovascular effects such as a decrease in heart rate and blood pressure.[1] Vomiting and lethargy have also been observed.[15] Higher than recommended doses may induce a more pronounced increase in blood pressure, a decrease in body temperature, and QT prolongation.[15] The safety of Tasipimidine has not been established in pregnant or lactating animals.[1]

Conclusion

This compound is a well-characterized, potent, and selective α2A-adrenoceptor agonist. Its mechanism of action, centered on the targeted reduction of central noradrenergic outflow, provides a rational basis for its use in alleviating situational anxiety and fear. A robust portfolio of in vitro and in vivo data supports its pharmacological profile, demonstrating clear dose-dependent anxiolytic and sedative effects. The pharmacokinetic properties in the canine model are well-defined, allowing for effective and safe clinical application. This technical guide summarizes the core scientific data underpinning Tasipimidine, providing a valuable resource for researchers and drug development professionals in the fields of veterinary and human pharmacology.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. Further information - Tessie 0.3 mg/ml oral solution for dogs [noahcompendium.co.uk]

- 3. Tasipimidine - Wikipedia [en.wikipedia.org]

- 4. Orion Animal Health’s Tessie® (tasipimidine) receives positive CVMP opinion [orionpharma.com]

- 5. Tasipimidine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Tasipimidine-the pharmacological profile of a novel orally active selective α2A-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. ec.europa.eu [ec.europa.eu]

- 16. domespharma.co.uk [domespharma.co.uk]

Tasipimidine Sulfate: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tasipimidine, with developmental code names ODM-105 and ORM-19695, is a novel, orally active, and selective α2A-adrenoceptor agonist.[1][2] It is approved in the European Union for veterinary use under the brand name Tessie® for the short-term alleviation of situational anxiety and fear in dogs triggered by noise or owner departure.[1][3] Tasipimidine has also been investigated for the treatment of insomnia in humans, although its development for this indication has been discontinued following a Phase 2 clinical trial that did not meet its primary endpoint.[4][5][6] This technical guide provides a comprehensive overview of the pharmacological profile of Tasipimidine Sulfate, synthesizing available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Mechanism of Action

Tasipimidine is a potent and selective full agonist of the human α2A-adrenergic receptor.[1][2] The activation of these presynaptic autoreceptors in the central nervous system, particularly in the locus coeruleus, inhibits the release of norepinephrine.[2][7] This reduction in noradrenergic neurotransmission is the primary mechanism underlying its anxiolytic, sedative, and analgesic effects.[2][7][8]

Signaling Pathway

The binding of Tasipimidine to the α2A-adrenoceptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in a reduction of neuronal firing and neurotransmitter release.

Pharmacodynamics

The pharmacodynamic profile of Tasipimidine is characterized by its high affinity and functional selectivity for the α2A-adrenoceptor subtype.

Receptor Binding and Functional Activity

In vitro studies have demonstrated Tasipimidine's potent and full agonistic activity at the human α2A-adrenoceptor, with weaker agonism at other α2 subtypes and low affinity for α1-adrenoceptors.[1]

| Receptor Subtype | Species | Assay Type | Value | Unit | Reference |

| α2A-Adrenoceptor | Human | Functional Agonism | 7.57 | pEC50 | |

| α2B-Adrenoceptor | Human | Functional Agonism | 6.00 | pEC50 | |

| α2C-Adrenoceptor | Human | Functional Agonism | 6.29 | pEC50 | |

| α2D-Adrenoceptor | Rodent | Functional Agonism | 6.56 | pEC50 | |

| α2-Adrenoceptor | Rat | Functional Agonism | 5.7 | EC50 (nM) | [4] |

| α1-Adrenoceptors | Human | Binding Affinity | Low | - | [1] |

| α1A-Adrenoceptor | Rat | Functional Agonism | Weak Partial Agonist | - | |

| α1B-Adrenoceptor | Rat | Functional Agonism | Weak Partial Agonist | - |

In Vivo Pharmacodynamic Effects

Preclinical and clinical studies have demonstrated the dose-dependent anxiolytic, sedative, and physiological effects of Tasipimidine.

| Effect | Species | Model | Doses | Key Findings | Reference |

| Anxiolysis | Dog | Separation Anxiety | 10 and 30 µg/kg (oral) | Statistically significant reduction in destructive behavior and vocalization at 30 µg/kg. | |

| Sedation | Rat | Acoustic Startle Reflex | 300-1000 µg/kg (s.c.) | Reduced amplitude of the acoustic startle reflex. | [4] |

| Sedation | Mouse | Spontaneous Locomotor Activity | 30-100 µg/kg (s.c.), 3.0 mg/kg (oral) | Significantly reduced locomotor activity. | [4] |

| Physiological Effects | Dog | - | - | Lowering of heart rate, blood pressure, and rectal temperature. | [2] |

| Anesthetic Sparing | Dog | Propofol/Isoflurane Anesthesia | 30 µg/kg (oral) | Reduced propofol dose by 30% and isoflurane MAC by 19%. | [1] |

Pharmacokinetics

The pharmacokinetic profile of Tasipimidine has been most extensively characterized in dogs.

Pharmacokinetic Parameters in Dogs (Oral Administration)

| Parameter | Condition | Value | Unit | Reference |

| Bioavailability | Fasted | ~60 | % | [7] |

| Cmax (30 µg/kg) | Fasted | ~5 | ng/mL | [7] |

| Tmax | Fasted | 0.5 - 1.5 | hours | [7] |

| Cmax (30 µg/kg) | Fed | 2.6 | ng/mL | [2] |

| Tmax | Fed | 0.7 - 6 | hours | [2] |

| Plasma Protein Binding | - | ~17 | % | [7] |

| Volume of Distribution | - | 3 | L/kg | [7] |

| Total Clearance (10 µg/kg i.v.) | - | 21 | mL/min/kg | [7] |

| Terminal Half-life | Fasted | 1.7 | hours | [7] |

Metabolism and Excretion: Tasipimidine is primarily metabolized through demethylation and dehydrogenation.[7] The parent compound is rapidly eliminated, with approximately 25% excreted unchanged in the urine.[7] The circulating metabolites are significantly less potent than Tasipimidine.[7]

Pharmacokinetics in Other Species

Pharmacokinetic data in rodents indicate that the oral bioavailability of Tasipimidine is limited, particularly in rats.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections summarize the methodologies employed in key studies of Tasipimidine.

In Vitro Receptor Functional Assays

-

Objective: To determine the functional activity (agonism) of Tasipimidine at various adrenoceptor subtypes.

-

Methodology:

-

Cell Lines: Use of recombinant cell lines (e.g., CHO cells) stably expressing the human α2A, α2B, and α2C, and rodent α2D adrenoceptors.

-

Assay Principle: Measurement of a downstream signaling event following receptor activation. A common method is the measurement of intracellular calcium mobilization using a fluorescent dye (e.g., in CHO cells co-expressing Gα15) or changes in cAMP levels.

-

Procedure:

-

Cells are cultured to an appropriate density in microtiter plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye or incubated with reagents for cAMP measurement.

-

A baseline reading is taken.

-

Tasipimidine is added at various concentrations.

-

The change in fluorescence or cAMP levels is measured over time.

-

-

Data Analysis: Concentration-response curves are generated, and pEC50 values are calculated using non-linear regression.

-

In Vivo Behavioral Assessments

-

Acoustic Startle Reflex in Rats:

-

Objective: To assess the sedative effects of Tasipimidine.

-

Apparatus: A startle chamber equipped with a speaker to deliver an acoustic stimulus and a sensor to measure the whole-body startle response.

-

Procedure:

-

Rats are acclimated to the startle chambers.

-

A baseline startle response is measured by presenting a series of loud, brief acoustic stimuli.

-

Tasipimidine or vehicle is administered (e.g., subcutaneously).

-

The startle response to the same acoustic stimuli is measured at various time points after dosing.

-

-

Data Analysis: The amplitude of the startle response is compared between the Tasipimidine-treated and vehicle-treated groups.

-

-

Spontaneous Locomotor Activity in Mice:

-

Objective: To evaluate the sedative and hypolocomotor effects of Tasipimidine.

-

Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

-

Procedure:

-

Mice are habituated to the testing room.

-

Tasipimidine or vehicle is administered (e.g., subcutaneously or orally).

-

Mice are placed individually into the open-field arenas.

-

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration.

-

-

Data Analysis: The total locomotor activity is compared between the treatment groups.

-

Workflow for Preclinical Evaluation

The preclinical evaluation of a compound like Tasipimidine typically follows a structured workflow from in vitro characterization to in vivo efficacy and safety studies.

Clinical Development and Future Directions

While Tasipimidine has found a clinical application in veterinary medicine for canine anxiety, its development for human insomnia has been halted.[5][6] The discontinuation was due to a lack of efficacy in a Phase 2 trial, where it did not significantly improve sleep onset or duration compared to placebo.[5] Despite this, the compound was reported to be well-tolerated.[5]

The selective α2A-adrenoceptor agonist mechanism remains a target of interest for conditions characterized by sympathetic overactivity. Future research could explore the potential of Tasipimidine or similar compounds in other therapeutic areas, such as other anxiety disorders, or as an adjunct in anesthesia.

Conclusion

Tasipimidine is a well-characterized, potent, and selective α2A-adrenoceptor agonist with demonstrated anxiolytic and sedative properties in preclinical models and in its approved veterinary indication. Its pharmacological profile is defined by its high affinity and functional selectivity for the α2A subtype, leading to a reduction in central noradrenergic outflow. While its development for human insomnia was not successful, the comprehensive data available on its pharmacology, pharmacokinetics, and pharmacodynamics provide a valuable foundation for further research into the therapeutic potential of selective α2A-adrenoceptor agonists.

References

- 1. medicines.health.europa.eu [medicines.health.europa.eu]

- 2. Tessie | European Medicines Agency (EMA) [ema.europa.eu]

- 3. Tasipimidine | C13H16N2O2 | CID 71767208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Veterinary medicines European public assessment report (EPAR): Tessie, tasipimidine, Status: Authorised | European Federation of Internal Medicine [efim.org]

- 5. Frontiers | Use of real-world data as pivotal evidence in veterinary regulatory applications [frontiersin.org]

- 6. Tezspire | European Medicines Agency (EMA) [ema.europa.eu]

- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 8. ec.europa.eu [ec.europa.eu]

Tasipimidine Sulfate: A Technical Guide to Central Noradrenergic Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of tasipimidine sulfate, a potent and selective alpha-2A (α2A) adrenoceptor agonist. It details the compound's mechanism of action, pharmacodynamic and pharmacokinetic profiles, and the experimental methodologies used to characterize its effects. Tasipimidine's primary therapeutic action is achieved through the modulation of the central noradrenergic pathway, making it a significant compound for managing conditions related to stress, anxiety, and arousal.

Mechanism of Action: Targeting the Central Noradrenergic System

Tasipimidine exerts its pharmacological effects by acting as a full agonist at the α2A-adrenergic receptor subtype.[1][2] The central noradrenergic system, with its primary nucleus in the locus coeruleus, is a key regulator of arousal, attention, and the "fight or flight" stress response.[3] Over-activation of this system, leading to increased release of norepinephrine (noradrenaline), is associated with anxiety and fear.[4][5][6]

Tasipimidine targets presynaptic α2A-autoreceptors located on noradrenergic neurons.[4][7] Activation of these G protein-coupled receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP suppresses the further release of norepinephrine into the synaptic cleft, effectively dampening the overactive noradrenergic neurotransmission.[4][5][8] By decreasing this central noradrenergic outflow, tasipimidine produces anxiolytic, sedative, and analgesic effects.[4][9]

Pharmacodynamic Profile

Tasipimidine is characterized by its high selectivity and full agonism for the human α2A-adrenoceptor, with significantly weaker activity at the α2B and α2C subtypes.[1][10] This selectivity is crucial as the α2A subtype is known to mediate most of the desired anxiolytic and sedative effects.[6] The compound displays low affinity for α1-adrenoceptors.[1][10]

| Receptor Subtype | Species | Assay Type | Value | Reference |

| α2A-Adrenoceptor | Human | Functional Agonism (pEC50) | 7.57 | [1][10][11] |

| α2B-Adrenoceptor | Human | Functional Agonism (pEC50) | 6.00 | [1][10] |

| α2C-Adrenoceptor | Human | Functional Agonism (pEC50) | 6.29 | [1][10] |

| α2D-Adrenoceptor | Rodent | Functional Agonism (pEC50) | 6.56 | [1][10] |

| α2-Adrenoceptor | Rat | Functional Agonism (EC50) | 5.7 nM | [11] |

| α1-Adrenoceptors | Human | Binding Affinity | Low | [1][10] |

| α1A & α1B-Adrenoceptors | Rat | Functional Assay | Weak Partial Agonist | [1][10] |

Pharmacokinetic Profile

Pharmacokinetic studies, primarily conducted in dogs, demonstrate that tasipimidine is rapidly absorbed after oral administration, especially in a fasted state.[4][5] It is a highly cleared compound with a relatively short half-life.[4]

| Parameter | Condition | Value | Reference |

| Oral Bioavailability | Fasted | ~60% | [4][5] |

| Time to Max. Concentration (Tmax) | Fasted (30 µg/kg) | 0.5 - 1.5 hours | [4][5] |

| Max. Plasma Concentration (Cmax) | Fasted (30 µg/kg) | ~5 ng/ml | [4][5] |

| Cmax | Fed (30 µg/kg) | 2.6 ng/ml | [5] |

| Tmax | Fed (30 µg/kg) | 0.7 - 6 hours | [5] |

| Plasma Protein Binding | In Vitro | ~17% | [4] |

| Volume of Distribution (Vd) | N/A | 3 L/kg | [4] |

| Total Clearance (IV) | 10 µg/kg dose | 21 ml/min/kg | [4][5] |

| Terminal Half-Life (t½) | Fasted | ~1.7 hours | [4] |

| Unchanged in Urine | N/A | 25% | [4] |

Experimental Protocols

The characterization of tasipimidine involved a series of standardized in vitro and in vivo experimental models.

-

Objective: To determine the functional agonism of tasipimidine at specific human α2-adrenoceptor subtypes.

-

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells, recombinantly expressing individual human α2A, α2B, or α2C-adrenoceptor subtypes, are cultured under standard conditions.

-

Assay Preparation: Cells are harvested and seeded into multi-well plates. Prior to the assay, the cells are incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulation: Cells are stimulated with forskolin to increase intracellular cAMP levels.

-

Compound Addition: Tasipimidine is added at varying concentrations to the cells, concurrently with forskolin.

-

Incubation: The plates are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for receptor binding and downstream signaling.

-

Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often based on homogenous time-resolved fluorescence (HTRF) or similar detection technology.

-

Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against the tasipimidine concentration. A dose-response curve is generated to calculate the pEC50 value, which represents the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal possible effect.

-

-

Objective: To assess the sedative and anxiolytic-like effects of tasipimidine by measuring its ability to inhibit a startle reflex.[1][11]

-

Methodology:

-

Animals: Male Sprague-Dawley or Wistar rats are used and acclimated to the testing environment.

-

Apparatus: A startle chamber equipped with a sensor to detect whole-body flinch and a speaker to deliver acoustic stimuli is used. The chamber is placed in a sound-attenuated cubicle.

-

Dosing: Animals are administered tasipimidine (e.g., 300-1000 µg/kg) or vehicle via subcutaneous injection.[11]

-

Test Procedure: After a set pre-treatment time (e.g., 20-60 minutes), each rat is placed in the startle chamber for an acclimation period with background white noise.[11] A series of high-intensity acoustic stimuli (e.g., 120 dB tones) are presented, and the amplitude of the resulting startle reflex is recorded.

-

Data Analysis: The mean startle amplitude for each animal is calculated. The data is analyzed using ANOVA to compare the effects of different doses of tasipimidine against the vehicle control group. A significant reduction in startle amplitude indicates a sedative or anxiolytic effect.[11]

-

-

Objective: To evaluate the efficacy of tasipimidine in alleviating signs of acute anxiety related to owner departure in client-owned dogs.[12][13]

-

Methodology:

-

Study Design: A double-blind, placebo-controlled, crossover clinical field study is employed.[13]

-

Subjects: Clinically healthy, privately-owned dogs with a documented history of separation anxiety are enrolled.[13]

-

Treatment Periods: The study consists of multiple treatment periods (e.g., three 4-day periods), each separated by a washout period (e.g., 3 days). In a randomized order, each dog receives placebo, low-dose tasipimidine (e.g., 10 µg/kg), and high-dose tasipimidine (e.g., 30 µg/kg).[13]

-

Administration: The study treatment (oral solution) is administered by the owner once daily, approximately one hour before a planned departure.[13]

-

Data Collection: The owner video-records the dog's behavior during the absence. Owners also complete questionnaires to score the severity of anxiety-related behaviors (e.g., vocalization, destructive behavior) and the dog's level of alertness.[12][13]

-

Data Analysis: The primary endpoint is the owner's overall assessment of the treatment's effect. Secondary endpoints include scores for specific behaviors. Statistical analysis (e.g., generalized linear mixed models) is used to compare the effects of each tasipimidine dose to placebo.[6][12]

-

Summary of Preclinical and Clinical Effects

Tasipimidine has demonstrated clear dose-dependent pharmacological effects consistent with its mechanism of action. These effects have been validated in both laboratory animal models and clinical trials in dogs. The compound is under development for human use in treating insomnia and other psychiatric disorders.[2][14]

| Effect Category | Specific Effect | Dose/Model | Finding | Reference |

| Anxiolytic | Reduced destructive behavior | 30 µg/kg in dogs | Statistically significant reduction (p=0.006) | [6][12][13] |

| Reduced vocalization | 30 µg/kg in dogs | Statistically significant reduction (p=0.036) | [6][12][13] | |

| Positive owner rating | 30 µg/kg in dogs | Owners rated effect more positively vs. placebo (OR 5.40) | [6][12][13] | |

| Sedative | Reduced acoustic startle reflex | 300-1000 µg/kg (SC) in rats | Significant reduction in startle amplitude | [1][11] |

| Decreased locomotor activity | ≥30 µg/kg (SC) in mice | Significant reduction in activity | [11][15] | |

| Physiological | Decreased heart rate | Anesthetic premedication in dogs | 20-30% reduction | [16][17] |

| Decreased blood pressure | Anesthetic premedication in dogs | 10-15% reduction in MAP | [16][17] | |

| Lowered body temperature | Preclinical studies | Observed dose-dependent effect | [4] |

Conclusion

This compound is a highly selective α2A-adrenoceptor agonist that effectively modulates the central noradrenergic system. By inhibiting presynaptic norepinephrine release, it produces robust anxiolytic and sedative effects. Its pharmacological and pharmacokinetic profiles have been well-characterized through a range of standard preclinical and clinical methodologies. Currently approved for veterinary use in dogs for situational anxiety, its targeted mechanism of action holds potential for therapeutic applications in human medicine for disorders involving central noradrenergic overactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Tasipimidine - Wikipedia [en.wikipedia.org]

- 3. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ec.europa.eu [ec.europa.eu]

- 5. Further information - Tessie 0.3 mg/ml oral solution for dogs [noahcompendium.co.uk]

- 6. islandscholar.ca [islandscholar.ca]

- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. pure.psu.edu [pure.psu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Tasipimidine-the pharmacological profile of a novel orally active selective α2A-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Tasipimidine by Orion for Unspecified Psychiatric Disorders: Likelihood of Approval [pharmaceutical-technology.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Tasipimidine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 17. Effects of tasipimidine premedication with and without methadone and dexmedetomidine on cardiovascular variables during propofol-isoflurane anaesthesia in Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Anxiolytic Potential of Tasipimidine Sulfate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anxiolytic properties of Tasipimidine Sulfate, a selective alpha-2A adrenoceptor agonist. The document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways and experimental workflows to support further research and development in the field of anxiety therapeutics.

Core Mechanism of Action

Tasipimidine exerts its anxiolytic effects by acting as a potent and selective agonist at alpha-2A adrenoceptors within the central nervous system.[1][2] This agonism at presynaptic autoreceptors in the locus coeruleus inhibits the release of norepinephrine (noradrenaline).[3][4] The subsequent reduction in noradrenergic neurotransmission is believed to be the primary mechanism for the observed calming and anxiolytic effects, as overactivation of these pathways is associated with fear and anxiety responses.[3][4] Beyond its anxiolytic properties, this mechanism also contributes to other dose-dependent pharmacological effects, including sedation, analgesia, and a decrease in heart rate and blood pressure.[3]

Signaling Pathway

The binding of Tasipimidine to the α2A-adrenoceptor initiates a G-protein coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and ultimately a reduction in the release of norepinephrine from the presynaptic neuron.

Pharmacokinetic Profile

Studies in canines have demonstrated that Tasipimidine is rapidly absorbed following oral administration, with a moderate oral bioavailability.[3]

| Parameter | Value (in fasted dogs) | Reference |

| Oral Bioavailability | ~60% | [3] |

| Time to Max. Plasma Concentration (Tmax) | 0.5 - 1.5 hours | [3] |

| Max. Plasma Concentration (Cmax) at 30 µg/kg | ~5 ng/mL | [3] |

| Terminal Half-life (t1/2) | 1.7 hours | [3] |

| Plasma Protein Binding | ~17% | [3] |

Note: Feeding can delay absorption and decrease the maximum plasma concentration.[3]

Preclinical Evidence of Anxiolytic Effects

Preclinical studies in rodent models have provided foundational evidence for the anxiolytic and sedative effects of Tasipimidine.

| Study Type | Animal Model | Dosing | Key Findings | Reference |

| Acoustic Startle Reflex | Rat | Subcutaneous | Reduced amplitude of the acoustic startle reflex. | [5] |

| Spontaneous Locomotor Activity | Mouse | Subcutaneous & Oral | Decreased spontaneous locomotor activity at higher doses. | [5] |

Experimental Protocols

This protocol assesses anxiety levels by measuring the reflexive whole-body flinch of a rat in response to a sudden, loud acoustic stimulus. Anxiolytic compounds are expected to reduce the magnitude of this startle response.

Detailed Steps:

-

Acclimation: Each rat is placed individually into a startle chamber and allowed to acclimate for a 5-minute period with constant background white noise (e.g., 65 dB).[6][7]

-

Stimulus Presentation: A series of loud acoustic stimuli (e.g., 90-120 dB, 40 ms duration) are presented.[6][7] The order and intensity of the stimuli are typically quasi-randomized.[7]

-

Data Recording: The whole-body startle response is measured by a platform device that records motion.[6]

-

Inter-Trial Interval: A variable inter-trial interval (e.g., 5-30 seconds) is used to prevent the animal from anticipating the stimulus.[7]

-

Data Analysis: The amplitude of the startle response is compared between animals treated with this compound and a vehicle control.

This test is used to assess the sedative effects of a compound by measuring the voluntary movement of a mouse in a novel environment.

Detailed Steps:

-

Habituation: The mouse is placed in the center of an open-field arena.[8] The arena is typically enclosed to prevent escape.

-

Recording: The animal's movement is recorded for a predetermined period (e.g., 5 to 30 minutes) using an automated video-tracking system.[9]

-

Data Analysis: Key parameters are quantified, including the total distance traveled, the time spent in the center versus the periphery of the arena, and the frequency of vertical movements (rearing).[10]

-

Comparison: These parameters are compared between mice treated with this compound and a vehicle control group.

Clinical Efficacy in Canine Anxiety Models

Tasipimidine has been investigated for its efficacy in alleviating situational anxiety and fear in dogs, particularly in response to owner departure and loud noises.

| Study Type | Condition | Dosing (Oral) | Key Findings | Reference |

| Pilot Clinical Study | Separation Anxiety | 10 µg/kg and 30 µg/kg | 30 µg/kg dose significantly reduced destructive behavior and vocalization. Owners rated the treatment effect more positively compared to placebo. | [1] |

| Clinical Application | Noise-Induced Anxiety | 30 µg/kg | Alleviates signs of situational anxiety and fear triggered by noise. | [3][4] |

Experimental Protocol: Canine Separation Anxiety Assessment

This protocol outlines a typical methodology for assessing the efficacy of an anxiolytic in a clinical field study for canine separation anxiety.

Detailed Steps:

-

Enrollment: Privately-owned dogs with a confirmed history of separation anxiety are enrolled in the study.[1]

-

Study Design: A double-blind, placebo-controlled, crossover design is often employed. Each dog receives each treatment (e.g., placebo, low-dose Tasipimidine, high-dose Tasipimidine) in a randomized order, separated by a washout period.[1]

-

Treatment Administration: The owner administers the oral solution approximately one hour before a planned departure.[1]

-

Behavioral Recording: The dog's behavior during the owner's absence is video-recorded.[1]

-

Assessment: The videos are scored by trained, blinded observers using a detailed ethogram to quantify anxiety-related behaviors such as vocalization, destruction, pacing, and hyper-salivation.[11] Owners may also complete questionnaires to rate the severity of anxiety and the overall effectiveness of the treatment.[1]

-

Data Analysis: Behavioral scores and owner assessments are statistically compared across the different treatment conditions to determine efficacy.[1]

Conclusion and Future Directions

This compound demonstrates a clear anxiolytic effect, mediated by its selective agonism at α2A-adrenoceptors and subsequent reduction in noradrenergic signaling. Preclinical rodent models have established its activity in reducing startle responses and locomotor activity. Clinical studies in dogs have confirmed its efficacy in managing situational anxiety related to owner separation and noise phobias. The detailed protocols provided herein offer a framework for the continued investigation of Tasipimidine and other α2A-adrenoceptor agonists. Future research could focus on further elucidating the dose-response relationship in various anxiety paradigms, exploring its potential in other species, and investigating its long-term safety and efficacy for chronic anxiety conditions.

References

- 1. islandscholar.ca [islandscholar.ca]

- 2. researchgate.net [researchgate.net]

- 3. ec.europa.eu [ec.europa.eu]

- 4. karenoverall.com [karenoverall.com]

- 5. Tasipimidine-the pharmacological profile of a novel orally active selective α2A-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 7. The Behavioral Assessment of Sensorimotor Processes in the Mouse: Acoustic Startle, Sensory Gating, Locomotor Activity, Rotarod, and Beam Walking - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Voluntary Exercise Produces Antidepressant and Anxiolytic Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anxiolytic activity of Nymphaea alba Linn. in mice as experimental models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Tasipimidine Sulfate: A Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasipimidine is a potent and selective α2A-adrenoceptor agonist. This document provides a comprehensive overview of the receptor binding affinity and selectivity profile of tasipimidine sulfate, based on currently available data. It is intended to serve as a technical resource for researchers and professionals in drug development. The information is presented in structured tables for clarity, and detailed, representative experimental protocols are provided. Visualizations of key signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

Tasipimidine is an α2-adrenergic receptor agonist that has been developed for its sedative and anxiolytic properties.[1][2] It demonstrates a high affinity and selectivity for the α2A-adrenoceptor subtype, which is primarily responsible for the central nervous system effects of α2-agonists, including sedation, anxiolysis, and analgesia.[3][4] This technical guide summarizes the key quantitative data regarding its interaction with adrenergic and other receptors, outlines the methodologies used in these assessments, and provides visual representations of the relevant biological and experimental processes.

Receptor Binding Affinity and Functional Potency

The affinity and functional potency of this compound have been characterized primarily at adrenergic receptors. The available data from in vitro cell-based assays are summarized below.

Table 1: Adrenergic Receptor Functional Potency of Tasipimidine

| Receptor Subtype | Species | Assay Type | Value (pEC50) | Source |

| α2A-adrenoceptor | Human | Functional Assay | 7.57 | [3][4] |

| α2B-adrenoceptor | Human | Functional Assay | 6.00 | [3][4] |

| α2C-adrenoceptor | Human | Functional Assay | 6.29 | [3][4] |

| α2D-adrenoceptor | Rodent | Functional Assay | 6.56 | [3][4] |

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Adrenergic Receptor Selectivity of Tasipimidine

| Receptor Class | Finding | Source |

| α1-adrenoceptors | Low binding affinity. Weak partial agonist at rat α1A and α1B subtypes. No functional effect on human α1B. | [3][4] |

A comprehensive receptor selectivity panel for tasipimidine against a broader range of central nervous system receptors (e.g., serotonergic, dopaminergic, histaminergic, muscarinic) is not publicly available at the time of this publication. The primary characterization has focused on its activity at adrenoceptors.

Signaling Pathways

As an α2-adrenoceptor agonist, tasipimidine's mechanism of action involves the activation of a G-protein coupled receptor (GPCR). The α2-adrenoceptors are coupled to inhibitory G-proteins (Gi).

Diagram 1: α2A-Adrenoceptor Signaling Pathway

Caption: Agonist binding to the α2A-adrenoceptor activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent downstream cellular responses.

Experimental Protocols

The following sections describe representative protocols for the types of in vitro assays used to characterize the receptor binding and functional activity of compounds like tasipimidine. Note: The specific details of the protocols used for tasipimidine by the manufacturer are not publicly available. These represent standard methodologies.

Radioligand Displacement Binding Assay (for Affinity - Ki)

This assay determines the affinity of a test compound (e.g., tasipimidine) for a receptor by measuring its ability to displace a known radiolabeled ligand.

Diagram 2: Radioligand Displacement Assay Workflow

Caption: A typical workflow for a radioligand displacement binding assay to determine the binding affinity of a compound.

Detailed Protocol:

-

Membrane Preparation:

-

CHO-K1 or HEK293 cells stably expressing the human α2A-adrenoceptor are cultured and harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay).

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

A fixed concentration of a suitable radioligand (e.g., [3H]-RX821002, a known α2-adrenoceptor antagonist).

-

Increasing concentrations of this compound (the competitor ligand).

-

The prepared cell membranes.

-

-

Non-specific binding is determined in parallel wells containing a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

-

The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester, which separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve.

-

The IC50 value (the concentration of tasipimidine that displaces 50% of the specific binding of the radioligand) is determined.

-

The Ki (inhibition constant), which represents the affinity of tasipimidine for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Functional Assay (for Agonist Activity)

This functional assay measures the activation of G-proteins upon agonist binding to a GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

Diagram 3: GTPγS Binding Assay Principle

Caption: Principle of the GTPγS binding assay, where agonist binding facilitates the exchange of GDP for [35S]GTPγS on the G-protein α-subunit.

Detailed Protocol:

-

Membrane Preparation:

-

Cell membranes expressing the α2A-adrenoceptor are prepared as described for the binding assay.

-

-

Assay Procedure:

-

The assay is conducted in a 96-well plate.

-

The following are added to each well:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4).

-

GDP (to ensure G-proteins are in the inactive state before agonist addition).

-

Increasing concentrations of this compound.

-

The prepared cell membranes.

-

-

The plate is pre-incubated for a short period.

-

The reaction is initiated by the addition of [35S]GTPγS.

-

Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

-

The plate is incubated (e.g., for 60 minutes at 30°C) with gentle agitation.

-

-

Termination and Detection:

-

The assay is terminated by rapid filtration through glass fiber filters, similar to the binding assay.

-

The filters are washed with ice-cold buffer.

-

The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

-

Data Analysis:

-

The specific binding of [35S]GTPγS is calculated for each concentration of tasipimidine.

-

The data are plotted as agonist concentration versus [35S]GTPγS binding.

-

The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response relative to a standard full agonist) are determined by non-linear regression analysis. The pEC50 is then calculated.

-

Conclusion

Tasipimidine is a selective α2A-adrenoceptor agonist with high potency at this receptor subtype and significantly lower potency at α2B and α2C adrenoceptors.[3][4] It exhibits low affinity for α1-adrenoceptors, which is a desirable characteristic for minimizing certain side effects.[3][4] The functional activity of tasipimidine is consistent with its binding profile, demonstrating full agonism at the α2A-adrenoceptor.[3][4] The methodologies described provide a framework for understanding how the affinity and selectivity of tasipimidine and similar compounds are determined. Further research, including broader selectivity profiling, would provide a more complete understanding of its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Subtype-specific stimulation of [35S]GTPgammaS binding by recombinant alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tasipimidine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Tasipimidine-the pharmacological profile of a novel orally active selective α2A-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Tasipimidine Sulfate in Rodent Models: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tasipimidine sulfate in rodent models, focusing on effective dosages and detailed experimental protocols. Tasipimidine is a potent and selective α2A-adrenoceptor agonist, and understanding its dose-response relationship in preclinical models is crucial for its development as a therapeutic agent.

Data Presentation: Efficacious Dosages in Rodent Models

The following tables summarize the effective doses of this compound observed in mice and rats for specific behavioral endpoints.

Table 1: this compound Dosage in Mouse Models

| Behavioral Assay | Administration Route | Effective Dose Range | Observed Effect |

| Spontaneous Locomotor Activity | Subcutaneous (SC) | 30 - 100 µg/kg | Significant reduction in activity counts, with a more pronounced effect at 100 µg/kg.[1] |

| Spontaneous Locomotor Activity | Oral (PO) | 3.0 mg/kg | Significant decrease in spontaneous locomotor activity. A dose of 0.9 mg/kg had no effect.[1] |

Table 2: this compound Dosage in Rat Models

| Behavioral Assay | Administration Route | Effective Dose Range | Observed Effect |

| Acoustic Startle Reflex | Subcutaneous (SC) | 300 - 1000 µg/kg | Reduction in the amplitude of the acoustic startle reflex.[1] |

Signaling Pathway

Tasipimidine acts as an agonist at α2A-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gαi). The binding of tasipimidine to the α2A-adrenoceptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA).

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound on spontaneous locomotor activity in mice and the acoustic startle reflex in rats.

Protocol 1: Spontaneous Locomotor Activity in Mice (Open Field Test)

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

-

Male C57BL/6 mice (8-12 weeks old)

-

Open field apparatus (e.g., 40 cm x 40 cm x 30 cm arena)

-

Automated tracking software

-

Standard laboratory animal scale

-

Syringes and needles for administration (subcutaneous or oral gavage)

Procedure:

-

Animal Acclimation: House mice in the experimental room for at least 72 hours prior to testing to acclimate to the environment. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Habituation to Handling: Handle each mouse for 2-3 minutes daily for at least 3 days before the experiment to reduce stress-induced responses.

-

Drug Preparation: Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment. The concentration should be calculated based on the desired dose and a standard injection volume (e.g., 10 mL/kg).

-

Experimental Groups:

-

Group 1: Vehicle control (subcutaneous or oral)

-

Group 2: this compound (e.g., 30 µg/kg, SC)

-

Group 3: this compound (e.g., 100 µg/kg, SC)

-

Group 4: this compound (e.g., 3.0 mg/kg, PO)

-

-

Drug Administration:

-

Weigh each mouse immediately before dosing to ensure accurate dose calculation.

-

Administer the vehicle or this compound solution via the chosen route (subcutaneous injection or oral gavage).

-

-

Behavioral Testing:

-

30 minutes after subcutaneous administration or 60 minutes after oral administration, place the mouse in the center of the open field arena.

-

Allow the mouse to explore the arena freely for a predefined period (e.g., 30 minutes).

-

Record the locomotor activity using an automated tracking system. Key parameters to measure include:

-

Total distance traveled

-

Time spent in the center versus the periphery of the arena

-

Rearing frequency

-

-

-

Data Analysis:

-

Analyze the collected data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups.

-

References

Oral Administration of Tasipimidine Sulfate in Canines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasipimidine is a potent and selective alpha-2A adrenoceptor agonist.[1][2] Administered orally in its sulfate salt form, it functions by inhibiting the release of noradrenaline from noradrenergic neurons, which in turn blocks the startle reflex and counteracts arousal.[1][2] This mechanism of action makes it effective for the short-term alleviation of situational anxiety and fear in dogs, particularly those triggered by noise or owner departure.[3][4] These application notes provide a comprehensive overview of the oral administration of Tasipimidine Sulfate in canines, including its pharmacokinetic and pharmacodynamic properties, along with detailed protocols for preclinical and clinical evaluation.

Pharmacological Profile

Mechanism of Action: Tasipimidine acts as a full agonist at the alpha-2A adrenoceptors in the central nervous system.[1] This agonistic activity inhibits the release of the neurotransmitter noradrenaline in the locus coeruleus, a key region of the brain involved in the stress and panic response.[2] By reducing noradrenergic neurotransmission, tasipimidine produces anxiolytic, sedative, and analgesic effects.[2]

Pharmacodynamics: The primary pharmacodynamic effects of tasipimidine are dose-dependent and include anxiolysis, sedation, analgesia, and a lowering of heart rate, blood pressure, and rectal temperature.[2] The onset of these effects is typically observed within one hour of oral administration, with a duration of effect that can last for up to three hours or more, though individual variation exists.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data derived from pharmacokinetic and pharmacodynamic studies of orally administered tasipimidine in canines.

Table 1: Pharmacokinetic Parameters of Oral Tasipimidine (30 µg/kg) in Fasted Canines

| Parameter | Value | Reference |

| Bioavailability | ~60% | [3][5] |

| Tmax (Time to Peak Plasma Concentration) | 0.5 - 1.5 hours | [3][5] |

| Cmax (Peak Plasma Concentration) | ~5 ng/mL | [3][5] |

| Terminal Half-life (t½) | 1.7 hours | [3] |

| Volume of Distribution (Vd) | 3 L/kg | --- |

| Total Clearance | 21 mL/min/kg (following a 10 µg/kg IV bolus) | [3] |

| Plasma Protein Binding | ~17% | [2] |

| Unchanged in Urine | 25% | [3] |

Table 2: Effect of Food on Pharmacokinetic Parameters of Oral Tasipimidine

| Condition | Tmax (hours) | Cmax (ng/mL) | Total Plasma Exposure | Reference |

| Fasted | 0.5 - 1.5 | ~5 | Comparable | [2][3][5] |

| Fed | 0.7 - 6 | 2.6 | Comparable | [2] |

Table 3: Recommended Dosing and Administration

| Indication | Dose | Administration Notes | Reference |

| Situational anxiety and fear (noise or owner departure) | 30 µg/kg | Administer 1 hour prior to the triggering event. Can be re-dosed after a minimum of 3 hours, up to 3 times in 24 hours. | [3] |

| Dose reduction if sedation occurs | 20 µg/kg | Reduce subsequent doses if the dog appears drowsy or uncoordinated. | [3] |

| Concomitant use with clomipramine or fluoxetine | 20 µg/kg | Reduce the dose of tasipimidine. | [3][4] |

Signaling Pathway

The following diagram illustrates the signaling pathway of Tasipimidine at the alpha-2A adrenoceptor.

Caption: Tasipimidine's mechanism of action.

Experimental Protocols

The following are generalized protocols for key experiments in the evaluation of oral tasipimidine in canines, based on published study designs.

Protocol 1: Canine Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of orally administered this compound in canines.

Materials:

-

This compound oral solution

-

Beagle dogs (clinically healthy, of a specified age and weight range)

-

Standard canine diet

-

Control placebo solution

-

Blood collection tubes (containing an appropriate anticoagulant, e.g., EDTA)

-

Centrifuge

-

Freezer (-20°C or -80°C)

-

High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) system

-

Analytical standards of tasipimidine and an internal standard

Procedure:

-

Animal Acclimation and Fasting:

-

Acclimate dogs to the study environment for at least 7 days.

-

Fast dogs overnight for at least 12 hours prior to dosing, with water available ad libitum.

-

-

Dosing:

-

Administer a single oral dose of this compound solution (e.g., 30 µg/kg) to each dog.